A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Benztropine mesylate
CAS No.: 132-17-2
VCID: VC0520935
Molecular Formula: C22H29NO4S
Molecular Weight: 403.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Benztropine mesylate is a synthetic compound used primarily as an adjunct treatment in the management of Parkinson's disease and other forms of parkinsonism. It is also effective in controlling extrapyramidal disorders caused by neuroleptic drugs, except for tardive dyskinesia . Structurally, it combines features of atropine and diphenhydramine, making it a versatile anticholinergic agent . Parkinson's Disease and ParkinsonismBenztropine mesylate is used to alleviate symptoms of Parkinson's disease by improving muscle control and reducing stiffness, thereby facilitating more normal body movements . It acts by correcting the imbalance between dopamine and acetylcholine in the brain, which is crucial for managing parkinsonian symptoms . Extrapyramidal DisordersIt is also effective in treating extrapyramidal side effects associated with neuroleptic medications, such as phenothiazines, except for tardive dyskinesia . This makes it a valuable adjunct in psychiatric treatment regimens where such side effects are common. Recent Research FindingsRecent studies have explored the potential of benztropine mesylate in inhibiting breast cancer stem cells (BCSCs). It has been shown to significantly reduce mammosphere formation and self-renewal of BCSCs, suggesting a potential role in cancer therapy . Dosage and AdministrationBenztropine mesylate tablets are recommended for patients who can take oral medication. For situations requiring a rapid response or when oral administration is difficult, an injectable form is available . The therapy should start with a low dose, gradually increased every five to six days until optimal relief is achieved without excessive side effects. The maximum recommended dose is 6 mg per day . Mechanism of ActionBenztropine mesylate acts primarily by inhibiting dopamine transporters, which increases dopamine availability in the synaptic cleft. It also has affinity for muscarinic and histamine receptors, contributing to its anticholinergic and antihistaminic effects . This dual action helps in balancing neurotransmitter levels in the brain, which is beneficial for treating Parkinson's disease and extrapyramidal symptoms. Inhibition of Breast Cancer Stem Cells
Benztropine mesylate has shown significant inhibitory effects on the formation and self-renewal of breast cancer stem cells, as demonstrated by its IC50 values in MDA-MB-231 and 4T1-luc2 cell lines . Clinical Use in Parkinsonism
The compound is used in both oral and injectable forms, depending on the clinical scenario and the need for rapid action . |
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CAS No. | 132-17-2 | |||||||||||||||
Product Name | Benztropine mesylate | |||||||||||||||
Molecular Formula | C22H29NO4S | |||||||||||||||
Molecular Weight | 403.5 g/mol | |||||||||||||||
IUPAC Name | 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |||||||||||||||
Standard InChI | InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) | |||||||||||||||
Standard InChIKey | CPFJLLXFNPCTDW-UHFFFAOYSA-N | |||||||||||||||
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |||||||||||||||
SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |||||||||||||||
Canonical SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |||||||||||||||
Appearance | White to light yellow crystalline powder. | |||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||
Solubility | Soluble in DMSO, not in water | |||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||
Synonyms | Apo Benztropine Apo-Benztropine Bensylate Benzatropine Benzatropine Mesylate Benzatropine Methanesulfonate Benzatropine Methanesulfonate, Hydrobromide Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer Benztropine Benztropine Mesylate Cogentin Cogentinol Hydrobromide Benzatropine Methanesulfonate Mesylate, Benzatropine Mesylate, Benztropine Methanesulfonate, Benzatropine Methanesulfonate, Hydrobromide Benzatropine N Methylbenztropine N-Methylbenztropine PMS Benztropine PMS-Benztropine |
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Reference | 1: Bogunovic O, Viswanathan R. Thrombocytopenia possibly associated with 2: Jackson CW, Cunningham K. Compatibility of haloperidol lactate with 3: Voinov H, Elefante V, Mujica R. Sinus bradycardia related to the use of 4: Rosenberg JM, Sideman M, Kampa IS, McGuire H, Kampa L. Effects of benztropine 5: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in 6: Thaler JS. Effects of benztropine mesylate (Cogentin) on accommodation in 7: Halbreich U, Sachar EJ, Nathan RS, Asnis GM, Halpern FS. The effect of 8: Rapp MS. Benztropine mesylate and social anxiety. Am J Psychiatry. 1979 9: Sovner R, Dimascio A. The effect of benztropine mesylate in the rabbit 10: Stenson RL, Donion PT, Meyer JE. Comparison of benztropine mesylate and 11: el-Yousef MK, Manier DH. Letter: The effect of benztropine mesylate on plasma 12: Kelly JT, Zimmermann RL, Abuzzahab FS, Schiele BC. A double-blind study of 13: Stricklin MC. Collaborative study of a colorimetric determination of 14: Mushet GR, Dreifuss FE. Paroxysmal dyskinesia. A case responsive to 15: Hanlon TE, Schoenrich C, Freinek W, Turek I, Kurland AA. | |||||||||||||||
PubChem Compound | 238053 | |||||||||||||||
Last Modified | Aug 15 2023 |
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